Bromo-PEG1-t-butyl ester Bromo-PEG1-t-butyl ester Bromo-PEG1-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1393330-36-3
VCID: VC0522105
InChI: InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCBr
Molecular Formula: C9H17BrO3
Molecular Weight: 253.14

Bromo-PEG1-t-butyl ester

CAS No.: 1393330-36-3

Cat. No.: VC0522105

Molecular Formula: C9H17BrO3

Molecular Weight: 253.14

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG1-t-butyl ester - 1393330-36-3

Specification

CAS No. 1393330-36-3
Molecular Formula C9H17BrO3
Molecular Weight 253.14
IUPAC Name tert-butyl 3-(2-bromoethoxy)propanoate
Standard InChI InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
Standard InChI Key KRGOEVTUVNSLIG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCBr
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Chemical Information

Bromo-PEG1-t-butyl ester possesses well-defined chemical characteristics that are essential for understanding its behavior in various applications. The table below summarizes the key chemical identifiers and properties of this compound:

ParameterValue
Chemical Nametert-butyl 3-(2-bromoethoxy)propanoate
CAS Number1393330-36-3
Molecular FormulaC₉H₁₇BrO₃
Molecular Weight253.13 g/mol
IUPAC Nametert-butyl 3-(2-bromoethoxy)propanoate
SMILESCC(C)(C)OC(=O)CCOCCBr
InChIInChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
InChIKeyKRGOEVTUVNSLIG-UHFFFAOYSA-N

The structural formula indicates a linear arrangement consisting of a terminal bromide group attached to an ethoxy unit, which is connected to a propanoate backbone bearing a tert-butyl protected carboxyl group. This specific architecture enables the molecule to participate in a wide range of chemical transformations while maintaining stability under normal conditions.

Physical Properties

The physical characteristics of Bromo-PEG1-t-butyl ester influence its handling, storage, and application in research settings. The compound exhibits the following physical properties:

PropertyValue
Physical StateLiquid to solid powder (varies by source)
ColorColorless to light yellow
Boiling Point285.0±15.0 °C (Predicted)
Density1.264±0.06 g/cm³ (Predicted)
SolubilitySoluble in DCM, Hexane, DMSO
PurityTypically 95% to 98%
Shelf Life>3 years (when stored properly)

The physical state of Bromo-PEG1-t-butyl ester may vary between suppliers, with some describing it as a liquid and others as a solid powder . This variation could be attributed to differences in purity or preparation methods. The compound is generally colorless to light yellow in appearance, which can serve as a visual indicator of purity .

Structural Characteristics

The molecular structure of Bromo-PEG1-t-butyl ester features three primary functional components that define its chemical behavior:

  • A bromide terminal group that serves as an excellent leaving group for nucleophilic substitution reactions.

  • A single ethylene glycol unit (PEG1) that provides a hydrophilic spacer, enhancing solubility in aqueous environments.

  • A tert-butyl protected carboxyl group that can be selectively deprotected under acidic conditions .

This arrangement creates a bifunctional molecule capable of sequential modifications: the bromide can react with nucleophiles while the protected carboxyl group remains stable, and later, the tert-butyl group can be removed to expose the carboxylic acid for further reactions. This orthogonal reactivity is particularly valuable in multi-step synthetic procedures .

Synthesis and Reactivity

Nucleophilic Substitution Reactions

The bromide group in Bromo-PEG1-t-butyl ester serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the attachment of various nucleophilic species, including amines, thiols, and other nucleophiles commonly employed in bioconjugation chemistry. The PEG spacer helps maintain the solubility of the molecule during these reactions, particularly in mixed aqueous-organic solvent systems that are often employed for bioconjugation reactions .

The substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon adjacent to the bromide, displacing the bromide ion. The efficiency of these reactions can be influenced by the choice of solvent, temperature, and the presence of catalysts or bases to neutralize the hydrobromic acid generated during the reaction.

Deprotection and Functionalization

The tert-butyl ester group in Bromo-PEG1-t-butyl ester serves as a protecting group for the carboxylic acid functionality. This protection is essential during initial nucleophilic substitution reactions to prevent unwanted side reactions at the carboxyl site. The tert-butyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or formic acid, to reveal the free carboxylic acid .

The deprotection process generally follows this sequence:

  • Treatment with acid (e.g., TFA in dichloromethane)

  • Generation of a tert-butyl cation intermediate

  • Release of isobutene gas

  • Formation of the free carboxylic acid

This deprotection step enables subsequent functionalization of the carboxylic acid group, such as amide formation reactions with amines to create peptide bonds or esterification with alcohols to produce different esters. The orthogonal nature of the protection/deprotection strategy allows for sequential and selective modifications at different sites of the molecule.

Applications in Research and Development

Bioconjugation Applications

Bromo-PEG1-t-butyl ester finds significant utility in bioconjugation chemistry, where it serves as a linker for connecting biological molecules with synthetic compounds or labels. The presence of the bromide group allows for efficient conjugation to nucleophilic residues in proteins, peptides, and other biomolecules, while the protected carboxyl group provides an additional site for subsequent modifications .

In protein modification, the compound can be used to introduce PEG spacers between the protein and functional moieties such as fluorescent labels, affinity tags, or therapeutic agents. The PEG component helps improve the solubility and biocompatibility of the conjugates, while also reducing immunogenicity in biological systems.

Pharmaceutical Research

In pharmaceutical research, Bromo-PEG1-t-butyl ester serves as an important building block for the synthesis of drug candidates and drug delivery systems. The compound is particularly valuable in the development of:

  • PEGylated drugs with improved pharmacokinetic properties

  • Targeted drug delivery systems requiring linkers with controlled degradation profiles

  • Prodrugs that exploit the stability of the tert-butyl protection and its selective removal under specific conditions

The ability to introduce a PEG spacer between drug molecules and targeting moieties helps improve the drug's solubility, stability, and circulation time in biological systems. Additionally, the controlled deprotection of the tert-butyl group can be exploited in the design of stimuli-responsive drug delivery systems .

PROTAC Development

Emerging research suggests that Bromo-PEG1-t-butyl ester and related compounds can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules consist of a target protein-binding moiety and an E3 ligase-binding moiety connected by a linker. The PEG-based linkers provide the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and the E3 ligase complex .

The versatility of Bromo-PEG1-t-butyl ester in terms of its reactive bromide group and protected carboxyl functionality makes it an attractive option for constructing the linker portion of PROTACs with tailored properties .

Hazard TypeClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These hazard classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation . Therefore, appropriate protective measures should be implemented when handling this material.

Storage ParameterRecommendation
Short-term Storage (days to weeks)0-4°C, in a dry, dark place
Long-term Storage (months to years)-20°C, in a dry, dark place
ContainerTightly closed, inert atmosphere preferred

When stored under these recommended conditions, Bromo-PEG1-t-butyl ester can maintain a shelf life exceeding three years. Exposure to moisture should be avoided as it may lead to hydrolysis of the bromide or the tert-butyl ester group.

Comparison with Related PEG Derivatives

Bromo-PEG1-t-butyl ester belongs to a broader family of PEG derivatives with varying chain lengths and functional groups. Understanding the relationship between these compounds helps researchers select the most appropriate reagent for specific applications.

CompoundChain LengthFeaturesApplications
Bromo-PEG1-t-butyl esterSingle PEG unitShort spacer, high reactivitySmall molecule conjugation, limited spacing requirements
Bromo-PEG5-t-butyl esterFive PEG unitsModerate length, increased hydrophilicityEnhanced solubility, moderate spacing needs
Bromo-PEG12-t-butyl esterTwelve PEG unitsLong spacer, highly hydrophilicApplications requiring significant spacing, improved aqueous solubility
Amino-PEG1-t-butyl esterSingle PEG unitNucleophilic amino groupAlternative conjugation strategy, forms amide bonds
Hydroxy-PEG2-CH2CO2tBuTwo PEG unitsHydroxyl functionalityDifferent reactivity profile, forms ether or ester linkages

This comparison reveals that while Bromo-PEG1-t-butyl ester offers a compact linker with high reactivity, researchers can select variants with longer PEG chains when increased spacing or enhanced hydrophilicity is required. Similarly, derivatives with different functional groups (amino, hydroxy) provide alternative conjugation strategies depending on the target molecules and desired linkage chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator